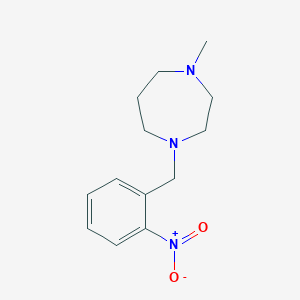![molecular formula C18H22FN3O B5615242 4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole is a chemical compound that is commonly referred to as FMPP. It is a synthetic cannabinoid that is known to have psychoactive effects and is often used as a research chemical. FMPP is similar in structure to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their potential for abuse and harmful effects on health. In
Mecanismo De Acción
FMPP acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FMPP, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMPP are similar to those of other synthetic cannabinoids. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause dry mouth, red eyes, and impaired coordination. Long-term use of FMPP and other synthetic cannabinoids has been associated with adverse health effects, such as addiction, psychosis, and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and standardized for research purposes. It is also relatively stable and has a long shelf life. However, FMPP and other synthetic cannabinoids have limitations for lab experiments due to their potential for abuse and harmful effects on health. They must be handled with care and stored securely to prevent unauthorized use.
Direcciones Futuras
There are several future directions for research on FMPP and other synthetic cannabinoids. One area of interest is the potential therapeutic effects of synthetic cannabinoids on various medical conditions, such as chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of safer and more effective synthetic cannabinoids that have fewer harmful effects on health. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on health and to develop strategies for preventing their abuse.
Métodos De Síntesis
The synthesis of FMPP involves the reaction of 1-(2-fluorophenyl)-2-nitropropene with pyrrolidine and subsequent reduction with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid chloride.
Aplicaciones Científicas De Investigación
FMPP has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201, on the CB1 and CB2 receptors. FMPP has also been used to study the potential therapeutic effects of synthetic cannabinoids on various medical conditions, such as chronic pain, epilepsy, and multiple sclerosis.
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)pyrrolidin-1-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-3-9-22-12-16(13(2)20-22)18(23)21-10-8-14(11-21)15-6-4-5-7-17(15)19/h4-7,12,14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORYZQDBFWYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCC(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5615172.png)
![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]pyrrolidine](/img/structure/B5615178.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615197.png)
![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![2-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5615233.png)
![(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5615238.png)